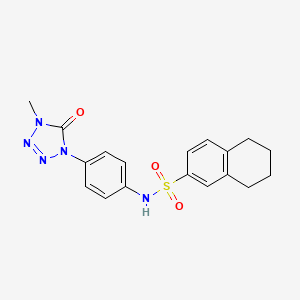

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-22-18(24)23(21-20-22)16-9-7-15(8-10-16)19-27(25,26)17-11-6-13-4-2-3-5-14(13)12-17/h6-12,19H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJGDOOFLLZVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing available data from various studies and sources.

Structural Overview

The compound features a tetrazole ring linked to a phenyl group , which is further connected to a tetrahydronaphthalene moiety and a sulfonamide group . The presence of the tetrazole ring is particularly significant, as it is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate these targets' activities, leading to various biological effects. However, detailed mechanisms remain largely unexplored due to limited research on this specific compound.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar structure | Antimicrobial |

This suggests that this compound may also possess similar antimicrobial properties due to its structural similarities with other known antimicrobial agents.

Anti-inflammatory Activity

The sulfonamide group in the compound can contribute to anti-inflammatory effects. Sulfonamides are known for their ability to inhibit certain enzymes involved in inflammatory pathways. Therefore, this compound might exhibit dual activity as both an antimicrobial and anti-inflammatory agent.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Anticancer Potential : Related compounds with similar structural motifs have demonstrated anticancer activity in various studies. For example, certain tetrazole derivatives have shown effectiveness against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that ensure the integrity of its complex structure. These synthetic methods are crucial for producing compounds with desired biological activities.

- Structure–Activity Relationship (SAR) : Studies on similar compounds have indicated that modifications in the phenyl ring or the introduction of electron-donating groups can enhance biological activity. Understanding these relationships is vital for optimizing the efficacy of this compound in therapeutic applications .

Preparation Methods

[3+2] Cycloaddition of Azides and Nitriles

The tetrazole moiety is synthesized via a cobalt(II)-catalyzed [3+2] cycloaddition between sodium azide (NaN₃) and nitriles. This method, developed by Kumar et al., achieves high yields (up to 99%) under mild conditions.

General Procedure

- Substrate : 4-Aminobenzonitrile

- Reagents : NaN₃ (1.2 equiv), Co(II) catalyst (1 mol%)

- Solvent : DMSO, 110°C, 12 h

- Workup : Acidification with HCl, extraction with ethyl acetate

Key Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% | Maximizes turnover |

| Solvent | DMSO | Enhances polarity |

| Temperature | 110°C | Accelerates kinetics |

The resulting 4-(1H-tetrazol-1-yl)aniline is methylated at N4 using methyl iodide (CH₃I) in the presence of K₂CO₃ to introduce the 4-methyl-5-oxo group.

Sulfonamide Coupling

Sulfonyl Chloride Preparation

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is synthesized via chlorosulfonation of tetrahydronaphthalene:

Coupling Reaction

The sulfonamide bond is formed via nucleophilic substitution:

- Substrates :

- 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (1 equiv)

- 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride (1.1 equiv)

- Base : Triethylamine (TEA, 2 equiv)

- Solvent : Dichloromethane (DCM), 0°C → rt, 12 h

- Workup : Wash with 1N HCl, brine; dry over Na₂SO₄

Yield : 78–85% after silica gel chromatography (petroleum ether/EtOAc 3:1)

Optimization of Critical Parameters

Catalytic Efficiency in Tetrazole Formation

The Co(II) catalyst ([L¹Co(N₃)₂]) facilitates nitrile activation via coordination, lowering the activation energy for cycloaddition. Comparative studies show:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Co(II) complex | 99 | 12 |

| Cu(I) | 75 | 24 |

| No catalyst | <20 | 48 |

Solvent Effects on Sulfonamide Yield

Polar aprotic solvents enhance sulfonyl chloride reactivity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 85 |

| THF | 7.52 | 72 |

| Acetonitrile | 37.5 | 68 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, tetrazole-H)

- δ 7.89–7.82 (m, 2H, aromatic H)

- δ 2.91 (s, 3H, N-CH₃)

- δ 1.72–1.65 (m, 4H, tetrahydronaphthalene CH₂)

¹³C NMR (101 MHz, DMSO-d₆) :

- δ 164.2 (C=O)

- δ 142.3 (tetrazole-C)

- δ 132.1–125.4 (aromatic C)

Infrared (IR) Spectroscopy

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

The Ugi tetrazole (UT) reaction enables one-pot assembly using:

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on Wang resin enable combinatorial library generation:

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors improve heat transfer and mixing for azide cycloaddition:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 18 |

| PMI (g/g) | 45 | 28 |

| Energy (kJ/mol) | 120 | 75 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:

- Sulfonamide formation : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a tetrazolyl-substituted aniline derivative under basic conditions (e.g., pyridine or triethylamine as a catalyst).

- Heterocyclic ring closure : Formation of the 4-methyl-5-oxo-tetrazole moiety via cyclization of a nitrile or carbodiimide intermediate under acidic or thermal conditions.

- Purification : Use of recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Critical parameters : Temperature control (60–80°C for sulfonylation), solvent selection (DMF or DMSO for solubility), and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) to minimize side products .

Q. How is the structural confirmation of this compound performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated DMSO or CDCl3 to identify protons (e.g., sulfonamide NH at δ 10–12 ppm) and carbons (tetrazole carbonyl at δ 165–170 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks ([M+H]+ or [M–H]–) and isotopic patterns.

- Infrared Spectroscopy (IR) : Peaks at 1350–1300 cm−1 (S=O stretching) and 1650–1700 cm−1 (C=O of tetrazole) validate functional groups .

Q. What in vitro assays are used for initial biological activity screening?

- Methodological Answer :

- Enzyme inhibition assays : Target-specific enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or spectrophotometric methods.

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungi.

- Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).

- Controls : Include structurally similar sulfonamides (e.g., sulfamethoxazole) for comparative activity analysis .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (solvent polarity, catalyst loading, reaction time). For example, DMF improves solubility but may require post-reaction dialysis to remove impurities.

- Process monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate formation and optimize quenching times.

- Advanced purification : Preparative HPLC or flash chromatography with gradient elution (e.g., 5–50% acetonitrile in water) to resolve closely related byproducts .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Compare bioactivity of derivatives (e.g., methyl vs. fluorophenyl substituents) using datasets from analogues (see ’s comparative table).

- Assay validation : Replicate experiments under standardized conditions (pH, temperature, cell passage number) to minimize variability.

- Purity verification : Use LC-MS to confirm >95% purity; impurities like unreacted sulfonyl chloride may skew activity results .

Q. What methodological approaches are suitable for studying target interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., carbonic anhydrase) to measure binding kinetics (ka, kd) in real time.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing the tetrazole and sulfonamide moieties as key interaction sites .

Q. How to design derivatives for SAR studies targeting improved pharmacokinetics?

- Methodological Answer :

- Functional group modifications : Replace the 4-methyl group on the tetrazole with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.

- Bioisosteric replacement : Substitute the tetrahydronaphthalene ring with a bicyclic heteroaromatic system (e.g., indole) to improve solubility.

- Combinatorial libraries : Use parallel synthesis to generate 10–20 derivatives with systematic variations; screen via high-throughput ADMET assays (Caco-2 permeability, microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.